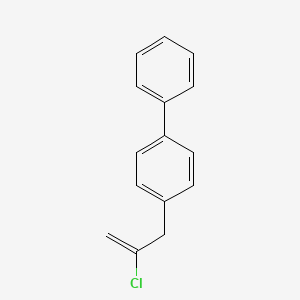

3-(4-Biphenyl)-2-chloro-1-propene

Description

Contextualization of the Biphenyl (B1667301) and Allylic Halide Motifs in Chemical Synthesis

The biphenyl scaffold, consisting of two connected phenyl rings, is a key component in numerous biologically active molecules and functional materials. rsc.orgresearchgate.net Its rigid structure can provide a specific orientation for other functional groups, influencing the molecule's interaction with biological targets or its material properties. Biphenyl derivatives are synthesized through various methods, with cross-coupling reactions like the Suzuki-Miyaura coupling being particularly prominent. rsc.orgresearchgate.net

Allylic halides, characterized by a halogen atom attached to a carbon adjacent to a double bond, are versatile reagents in organic synthesis. anamma.com.br The presence of the double bond activates the carbon-halogen bond, making it susceptible to nucleophilic substitution. quora.com This reactivity allows for the introduction of a wide range of functional groups, making allylic halides crucial for building complex carbon skeletons. researchgate.netnih.gov

Overview of Structural Features and Their Inherent Reactivity Potential for Advanced Synthesis

The structure of 3-(4-biphenyl)-2-chloro-1-propene incorporates both the biphenyl and 2-chloro-1-propene units. The biphenyl group provides a stable, aromatic core that can be further functionalized. researchgate.netbiosynce.com The 2-chloro-1-propene moiety presents a reactive site for various chemical transformations. nih.govcymitquimica.com The chlorine atom on the double bond, known as a vinylic halide, along with the allylic position, offers distinct reactivity profiles. anamma.com.br The molecule's reactivity is centered around the allylic system, which can undergo nucleophilic substitution reactions, and the biphenyl group, which can participate in electrophilic aromatic substitution. quora.combyjus.com

The key structural features and their corresponding reactivity are summarized in the table below:

| Structural Feature | Inherent Reactivity Potential |

| Biphenyl Moiety | Site for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). weebly.com Can be modified through cross-coupling reactions. rsc.org |

| Allylic System | The C-Cl bond is activated for nucleophilic substitution reactions. byjus.com The double bond can undergo addition reactions. |

| Vinylic Chloride | Offers a site for transition-metal-catalyzed cross-coupling reactions. nih.govtaylorandfrancis.com |

Significance of this compound as a Building Block in Complex Molecular Architectures

The dual reactivity of this compound makes it a valuable precursor for synthesizing intricate organic molecules. Its biphenyl core is found in many pharmaceuticals, including anti-inflammatory drugs and anticancer agents. biosynce.comacs.org The allylic chloride allows for the attachment of various side chains and functional groups, enabling the construction of diverse molecular libraries for drug discovery and materials science. For instance, the biphenyl group can be a key pharmacophore, while the allylic portion can be modified to fine-tune the molecule's solubility, metabolic stability, and binding affinity. biosynce.com

The versatility of this compound is further highlighted by its potential use in palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govresearchgate.net This allows for the precise and efficient assembly of complex structures from simpler starting materials.

Tabular Summary of Compound Properties

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJKFLHXQUWFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 4 Biphenyl 2 Chloro 1 Propene

Retrosynthetic Analysis and Key Disconnections for the Biphenyl (B1667301) and Propenyl Moieties

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 3-(4-biphenyl)-2-chloro-1-propene, the primary disconnections are at the C-C bond linking the biphenyl and propenyl groups, and the C-C and C-Cl bonds within the propenyl unit itself. This leads to two main fragments: a suitable 4-substituted biphenyl derivative and a three-carbon propene synthon.

The biphenyl moiety can be retrosynthetically disconnected into two phenyl rings, suggesting a cross-coupling reaction as a key synthetic step. The 2-chloro-1-propene unit can be derived from various precursors, including propene, propyne, or related functionalized three-carbon molecules.

Approaches for Assembling the 2-Chloro-1-propene Scaffold

The formation of the 2-chloro-1-propene unit is a critical step that requires careful control of regioselectivity to ensure the chlorine atom is positioned at the C2 position of the propene chain. byjus.comgoogle.comwikipedia.org

Direct chlorination of propene or its derivatives can lead to a mixture of products. However, specific reagents and conditions can favor the formation of the desired 2-chloro-1-propene. For instance, the use of certain chlorinating agents in the presence of a catalyst can direct the chlorine to the more substituted carbon of the double bond. google.comresearchgate.net The reaction of methylacetylene and/or propadiene with hydrogen chloride in a liquid medium containing a hydrochlorination catalyst is a known method for producing 2-chloroprop-1-ene. google.com

In some cases, the reaction of N-benzoylvaline methyl ester with sulphuryl chloride has been shown to produce β- and γ-chlorovaline derivatives, demonstrating regioselective chlorination. rsc.org While not directly applicable to propene, this illustrates the principle of directing chlorination to specific positions within a molecule.

An alternative approach to forming the double bond of the propene unit is through a dehydrohalogenation reaction. libretexts.orgamazonaws.comlibretexts.org This involves the elimination of a hydrogen halide (HX) from a di- or tri-halogenated propane (B168953) derivative. For example, the treatment of a 1,2-dichloropropane (B32752) or 2,2-dichloropropane (B165471) with a strong base can yield 2-chloro-1-propene. The choice of base and reaction conditions is crucial to control the regioselectivity of the elimination. libretexts.orgunacademy.com Strong bases like potassium hydroxide (B78521) (KOH) in an alcoholic solvent are commonly used for this purpose. byjus.comlibretexts.org The ease of dehydrohalogenation follows the order: tertiary > secondary > primary alkyl halides. amazonaws.comlibretexts.org

| Starting Material | Reagent | Product | Reference |

| 1,2-Dichloropropane | Alcoholic KOH | 2-Chloro-1-propene | byjus.comlibretexts.org |

| 2,2-Dichloropropane | Strong Base | 2-Chloro-1-propene | unacademy.com |

| n-Butyl chloride | Alcoholic KOH | But-1-ene | pw.live |

Allylic halogenation allows for the introduction of a halogen at the carbon adjacent to a double bond. libretexts.orgyoutube.com While this method typically places the halogen at the allylic position (C3 in the case of propene), subsequent rearrangement or further reaction steps might be employed to move the halogen to the desired C2 position. N-Bromosuccinimide (NBS) is a common reagent for allylic bromination, which proceeds via a radical mechanism. libretexts.orgopenochem.orgjove.com A similar approach with an appropriate chlorinating agent could be envisioned. The reaction is typically initiated by light or a radical initiator. openochem.orgjove.com

Strategies for Integrating the 4-Biphenyl Moiety

The formation of the biphenyl structure is a cornerstone of this synthesis, and several powerful cross-coupling reactions are available for this purpose. libretexts.orglibretexts.org These reactions typically involve the coupling of an aryl halide with an organometallic reagent in the presence of a transition metal catalyst.

Suzuki-Miyaura Coupling: This is a widely used method that couples an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.comnih.govyoutube.com For the synthesis of the 4-biphenyl moiety, this could involve the reaction of a 4-halophenylboronic acid with a phenyl halide, or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Ullmann Reaction: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl. wikipedia.orgbyjus.comiitk.ac.inorganic-chemistry.org While traditionally requiring harsh conditions, modern variations have improved its scope and applicability. wikipedia.orgorganic-chemistry.org It can also be used for the synthesis of unsymmetrical biphenyls. byjus.com

Negishi Coupling: This reaction entails the coupling of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. researchgate.netwikipedia.orgresearchgate.netrsc.orgorganic-chemistry.org It is a powerful tool for forming C-C bonds and has been applied to the synthesis of biphenyl derivatives. researchgate.netrsc.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp2-hybridized organic halide catalyzed by palladium. researchgate.netresearchgate.netorganic-chemistry.orgnih.govwikipedia.org It is a versatile reaction with a broad scope, though the toxicity of organotin reagents is a drawback. organic-chemistry.orgwikipedia.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Features | Reference |

| Suzuki-Miyaura | Arylboronic acid | Aryl halide | Palladium(0) complex | Mild conditions, high functional group tolerance | libretexts.orgyoutube.com |

| Ullmann | Aryl halide | Aryl halide | Copper | Can be used for symmetrical and unsymmetrical biphenyls | wikipedia.orgbyjus.comiitk.ac.in |

| Negishi | Organozinc compound | Aryl halide | Nickel or Palladium complex | Powerful C-C bond formation | wikipedia.orgresearchgate.netorganic-chemistry.org |

| Stille | Organostannane | Aryl halide | Palladium complex | Broad scope, but tin toxicity is a concern | organic-chemistry.orgwikipedia.org |

Once the 4-biphenyl moiety is synthesized, it can be coupled with the 2-chloro-1-propene scaffold using another cross-coupling reaction, such as a Heck or Sonogashira coupling, depending on the functional groups present on each fragment. Alternatively, the biphenyl group can be introduced earlier in the synthesis, followed by the formation and chlorination of the propenyl side chain. rsc.org For instance, chloromethylation of biphenyl has been reported to produce 4-(chloromethyl)-1,1′-biphenyl. rsc.orggoogle.com

Friedel-Crafts Alkylation/Acylation Strategies

The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry for attaching alkyl or acyl substituents to aromatic rings. nih.govrsc.org In the context of synthesizing biphenyl derivatives, this reaction is instrumental. For the synthesis of a precursor to this compound, a Friedel-Crafts acylation of biphenyl is a plausible initial step.

This strategy typically involves the reaction of biphenyl with an appropriate acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.gov The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich biphenyl ring. Due to the electronic properties of the phenyl substituent, the electrophilic attack predominantly occurs at the para-position (position 4), leading to the desired 4-substituted biphenyl ketone. acs.org

For instance, the acylation of biphenyl with 3-chloropropanoyl chloride would yield 3-chloro-1-(4-biphenylyl)propan-1-one. This ketone could then undergo further chemical transformations, such as reduction and elimination steps, to construct the 2-chloro-1-propene moiety. A proposed mechanism involves the Lewis acid activating the acyl chloride to form an acylium ion, which is then attacked by the biphenyl. nih.gov

Alternatively, a Friedel-Crafts alkylation could be employed. The reaction of biphenyl with an alkyl halide like 2,3-dichloro-1-propene (B165496) in the presence of a Lewis acid could potentially form the target compound more directly. However, Friedel-Crafts alkylations are often prone to issues like polysubstitution and carbocation rearrangements, which can complicate the synthesis and lead to lower yields of the desired product.

Convergent and Linear Synthetic Pathways to this compound

The construction of complex organic molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.com

Linear Synthesis: A linear synthesis involves a step-by-step assembly of the target molecule from a starting material in a sequential fashion. fiveable.me Each step builds upon the previous one. A hypothetical linear synthesis for this compound might start with biphenyl and add the functionalized propene side chain through a series of reactions.

Example of a Linear Pathway:

Friedel-Crafts Acylation: Biphenyl is acylated with propanoyl chloride and AlCl₃ to form 1-([1,1'-biphenyl]-4-yl)propan-1-one.

Alpha-Halogenation: The resulting ketone is chlorinated at the alpha position to yield 2-chloro-1-([1,1'-biphenyl]-4-yl)propan-1-one.

Reduction: The keto group is reduced to a secondary alcohol.

Elimination/Dehydration: The alcohol is dehydrated to form the propene double bond.

Example of a Convergent Pathway:

Fragment A Synthesis: Prepare a biphenyl-containing fragment, such as 4-biphenylboronic acid.

Fragment B Synthesis: Prepare the 2-chloro-1-propene fragment with a suitable reactive group, for example, 3-bromo-2-chloro-1-propene.

Cross-Coupling: The two fragments are joined using a transition metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This reaction would use a palladium catalyst to form the C-C bond between the biphenyl ring and the propene chain. nih.gov

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | The molecule is built step-by-step in a sequential manner from a single starting material. fiveable.me | Conceptually straightforward planning. | Overall yield can be very low over many steps; failures in early steps are costly. wikipedia.org |

| Convergent Synthesis | Key fragments of the molecule are synthesized independently and then joined together. scholarsresearchlibrary.com | Higher overall yield; allows for parallel synthesis of fragments, saving time; purification is often simpler. chemistnotes.comuniurb.it | Requires more complex initial planning to identify suitable fragments and coupling reactions. |

Optimization of Synthetic Parameters and Reaction Conditions

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. researchgate.net The specific conditions depend on the chosen synthetic pathway.

For a Friedel-Crafts acylation , key parameters to optimize include:

Catalyst: The choice and amount of the Lewis acid (e.g., AlCl₃, FeCl₃) can affect reactivity and selectivity.

Solvent: Solvents like dichloromethane (B109758) (DCM), carbon disulfide (CS₂), or nitrobenzene (B124822) can influence the reaction rate and outcome.

Temperature: Controlling the temperature is vital to prevent side reactions and polysubstitution.

Reaction Time: Monitoring the reaction progress ensures it goes to completion without degrading the product.

For a Suzuki-Miyaura cross-coupling in a convergent synthesis, optimization involves a systematic screening of:

Catalyst/Ligand System: The combination of the palladium source (e.g., Pd(dba)₂, Pd(OAc)₂) and phosphine (B1218219) ligand (e.g., SPhos, DPDB) is critical for high yields, especially with sterically hindered or challenging substrates. nih.gov

Base: The choice of base (e.g., K₃PO₄, Cs₂CO₃) can dramatically influence the reaction's efficiency.

Solvent System: Mixtures like toluene/water or dioxane/water are common, and their ratio can be adjusted.

Temperature and Time: These parameters must be controlled to ensure efficient coupling without catalyst decomposition or product degradation.

The following table summarizes parameters that could be optimized for a hypothetical Suzuki coupling to synthesize the target compound.

| Parameter | Options | Goal of Optimization |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Maximize catalytic activity and stability. |

| Ligand | SPhos, XPhos, DPDB, PPh₃ | Enhance reaction rate, improve yield, and enable coupling of challenging substrates. nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, K₂CO₃ | Facilitate the transmetalation step effectively. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | Ensure solubility of reactants and facilitate the reaction. |

| Temperature | 60 - 110 °C | Achieve a reasonable reaction rate without causing degradation. |

Application of Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. numberanalytics.com These principles can be applied to the synthesis of this compound through several strategies.

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents.

Solvent-Free Mechanochemistry: Techniques like ball milling can be used to conduct reactions in a solvent-free environment. For instance, a Friedel-Crafts acylation of biphenyl could potentially be carried out by milling the reactants with a solid Lewis acid catalyst. This approach significantly reduces solvent waste and can lead to faster reaction times and excellent yields. nih.govmdpi.com

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. numberanalytics.com Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Catalytic vs. Stoichiometric Reagents: The use of catalytic reagents is inherently more atom-economical than using stoichiometric ones. For example, palladium-catalyzed cross-coupling reactions use only a small amount of the metal catalyst, which is regenerated during the cycle. This is superior to classical methods that may require stoichiometric amounts of activating reagents that end up as waste. numberanalytics.com

Advanced Spectroscopic and Structural Analysis Methodologies for 3 4 Biphenyl 2 Chloro 1 Propene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution and the solid state. emerypharma.com For 3-(4-biphenyl)-2-chloro-1-propene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the nuclei, 2D NMR techniques are essential for assembling the molecular puzzle. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish covalent bond connectivity and spatial relationships. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would be critical in establishing the correlations within the biphenyl (B1667301) spin systems and, most importantly, confirming the connectivity of the propene unit.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It allows for the unambiguous assignment of each carbon atom that bears hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly powerful for identifying and connecting molecular fragments. For instance, correlations from the methylene (B1212753) protons (H1) to the carbons of the alkene (C2, C3) and the ipso-carbon of the attached phenyl ring would confirm the placement of the chloro-propene group on the biphenyl moiety.

The following table outlines the hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, which would be confirmed using these 2D techniques.

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | -CH₂- | ~3.8 | ~40 | C2, C3, C1', C2', C6' |

| 2 | =C(Cl)- | - | ~125 | H1, H3a, H3b |

| 3 | =CH₂ | ~5.4 (H3a), ~5.6 (H3b) | ~118 | C1, C2 |

| 1' | Ar-C | - | ~139 | H1, H2', H6' |

| 2', 6' | Ar-CH | ~7.45 | ~129 | C1', C4' |

| 3', 5' | Ar-CH | ~7.65 | ~127 | C1', C4' |

| 4' | Ar-C | - | ~141 | H2', H6', H3', H5' |

| 1'' | Ar-C | - | ~140 | H2'', H6'', H3', H5' |

| 2'', 6'' | Ar-CH | ~7.60 | ~127 | C4', C1'' |

| 3'', 5'' | Ar-CH | ~7.40 | ~129 | C1'' |

| 4'' | Ar-CH | ~7.30 | ~127.5 | C2'', C6'' |

Biphenyl and its derivatives are known to exhibit polymorphism, where different crystalline forms can exist, potentially impacting physical properties. utah.edu The rotation around the C-C single bond connecting the two phenyl rings is often restricted in the solid state, leading to distinct conformations. researchgate.net

Solid-State NMR (SS-NMR) is a powerful technique for characterizing these polymorphs. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR measures these interactions, which are highly sensitive to the local electronic environment and molecular packing. By analyzing the ¹³C chemical shift tensors, particularly for the quaternary carbons (C1', C4', C1''), SS-NMR can differentiate between polymorphs that may have different dihedral angles between the phenyl rings or different packing arrangements in the crystal lattice. utah.eduresearchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis.libretexts.orgyoutube.com

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure, based on the fragmentation pattern of its molecular ion.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula. For this compound (C₁₅H₁₃Cl), HRMS would distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula.

Theoretical Exact Mass for C₁₅H₁₃³⁵Cl: 240.0706 Theoretical Exact Mass for C₁₅H₁₃³⁷Cl: 242.0676

The presence of the two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, would result in a characteristic M+ and M+2 isotopic pattern, which is a key signature for chlorine-containing compounds. whitman.edu

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a compound by analyzing its fragmentation products. In an MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation, and the resulting fragment ions (daughter ions) would be detected. This provides clear evidence for the connectivity of the molecule. Key fragmentation pathways for this compound would likely involve:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond to form a stable vinyl cation.

Benzylic Cleavage: Fission of the bond between the biphenyl ring and the propene side chain, leading to a highly stable biphenylmethyl cation.

Formation of Tropylium-like Ions: Rearrangements within the aromatic system can occur, although the biphenylmethyl cation is a more likely stable fragment. nih.gov

The following table details the expected major fragments in the mass spectrum of this compound.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Proposed Loss |

|---|---|---|---|

| 240 | [M]⁺ | [C₁₅H₁₃Cl]⁺ | - |

| 205 | [M - Cl]⁺ | [C₁₅H₁₃]⁺ | •Cl |

| 167 | [Biphenyl-CH₂]⁺ | [C₁₃H₁₁]⁺ | •C₂H₂Cl |

| 165 | [Biphenyl-H]⁺ | [C₁₂H₉]⁺ | •C₃H₄Cl |

| 152 | [Biphenyl - 2H]⁺• | [C₁₂H₈]⁺• | •C₃H₅Cl |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive, high-resolution data on bond lengths, bond angles, and torsional angles of this compound.

Crystal Growth Techniques for this compound and its Derivatives

Obtaining high-quality single crystals is a prerequisite for definitive structural elucidation by X-ray crystallography. For a molecule like this compound, several crystal growth techniques could be employed. The choice of method is often empirical and depends on the compound's solubility and stability.

Commonly utilized techniques include:

Slow Evaporation: This is the most frequently used method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. For a non-polar molecule like this compound, solvents such as dichloromethane (B109758), hexane, or toluene, or mixtures thereof, would be appropriate choices. The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent's vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization. For this biphenyl derivative, a common solvent/anti-solvent system might be dichloromethane/hexane or chloroform/ether.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to the formation of crystals. This method is particularly useful for compounds that exhibit a significant temperature-dependent solubility.

The success of these techniques is highly dependent on factors such as solvent purity, concentration, temperature stability, and the presence of nucleation sites.

Analysis of Intermolecular Interactions and Crystal Packing

Once a suitable crystal is obtained and its structure is determined by X-ray diffraction, a detailed analysis of the intermolecular interactions and crystal packing can be performed. These interactions govern the physical properties of the solid material. For this compound, the following interactions are expected to be significant:

π-π Stacking: The biphenyl moiety provides extensive aromatic surfaces capable of engaging in π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement, contributing significantly to the cohesion of the crystal lattice.

Halogen Bonding: The chlorine atom in the 2-position of the propene unit can act as a halogen bond donor, interacting with nucleophilic atoms or π-systems on neighboring molecules. This type of interaction is increasingly recognized as a powerful tool in crystal engineering.

Computational tools, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular interactions, providing a deeper understanding of the crystal packing motifs.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and for probing its conformational state. For this compound, these techniques would provide characteristic signals for its key structural components.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=C (alkene) | Stretching | 1650-1600 | 1650-1600 (strong) |

| C-Cl (vinyl) | Stretching | 850-550 | 850-550 |

| C-H (alkene) | Stretching | 3100-3000 | 3100-3000 |

| C-H (alkene) | Out-of-plane bend | 1000-650 | Weak |

| C=C (aromatic) | Stretching | 1600-1450 (multiple bands) | 1600-1450 (strong) |

| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (aromatic) | Out-of-plane bend | 900-675 | Weak |

| Biphenyl | Inter-ring stretch | ~1300 | ~1300 |

The complementary nature of IR and Raman spectroscopy is particularly useful. For instance, the C=C stretching of the alkene is often stronger in the Raman spectrum, while the C-Cl stretch may be more prominent in the IR spectrum. Furthermore, the exact positions of these bands can be sensitive to the molecule's conformation, particularly the dihedral angle between the two phenyl rings of the biphenyl unit.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization (if chiral variants exist)

The chemical structure of this compound does not possess a stereocenter, and therefore, it is achiral. However, if a chiral derivative were to be synthesized, for example, by introducing a stereocenter elsewhere in the molecule, chiroptical spectroscopy would be essential for its stereochemical characterization.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the absolute configuration of the molecule. For a chiral derivative of this compound, the electronic transitions associated with the biphenyl chromophore would likely dominate the ECD spectrum. Comparison of the experimental ECD spectrum with that predicted by quantum chemical calculations would allow for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. A VCD spectrum provides information about the stereochemistry based on the vibrational modes of the molecule. This technique can be particularly powerful for confirming the absolute configuration determined by ECD or for cases where ECD is not conclusive.

In the absence of chiral variants, these techniques are not applicable to this compound itself.

Computational and Theoretical Investigations of 3 4 Biphenyl 2 Chloro 1 Propene

Electronic Structure and Conformation Analysis

The electronic structure and conformational flexibility of 3-(4-Biphenyl)-2-chloro-1-propene are fundamental to understanding its chemical behavior. Theoretical calculations offer deep insights into these aspects.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set like 6-31G(d,p) or larger, can predict a variety of ground-state properties. jcsp.org.pkresearchgate.netnih.gov

Key electronic properties that can be calculated using DFT include the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). researchgate.net The MEP map visually represents the charge distribution and can predict sites susceptible to electrophilic or nucleophilic attack. For this compound, the electron-rich regions would likely be associated with the π-systems of the biphenyl (B1667301) group and the double bond, as well as the electronegative chlorine atom. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Representative DFT-Calculated Properties for Biphenyl and Propene Derivatives (Illustrative)

| Property | Biphenyl (Illustrative Values) | 2-chloropropene (Illustrative Values) | Expected Trends for this compound |

| Dihedral Angle (inter-ring) | ~44° | N/A | Influenced by the substituent, likely remaining non-planar. |

| HOMO Energy | ~ -6.2 eV | ~ -10.5 eV | Expected to be influenced by both moieties, with significant π-character. |

| LUMO Energy | ~ -0.5 eV | ~ 0.8 eV | Expected to be influenced by both moieties, with significant π*-character. |

| HOMO-LUMO Gap | ~ 5.7 eV | ~ 11.3 eV | Likely intermediate between the two parent structures, indicating reactivity. |

| Dipole Moment | 0 D | ~ 1.5 D | Expected to have a significant dipole moment due to the chlorine atom. |

Note: The values in this table are illustrative and based on general knowledge of the parent compounds. Actual values for this compound would require specific calculations.

For even higher accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. nist.govnist.gov These methods are computationally more intensive than DFT but can provide benchmark-quality data. They are particularly useful for studying systems where electron correlation effects are significant, which is the case for the π-conjugated system of the biphenyl group. nist.gov High-level ab initio calculations could be used to refine the ground state energy, ionization potential, and electron affinity of this compound.

The conformational landscape of this compound is primarily defined by the rotation around the C-C single bond connecting the two phenyl rings and the rotation around the single bond connecting the propene group to the biphenyl moiety. ic.ac.uklibretexts.org Computational methods can map the potential energy surface as a function of these torsional angles to identify the most stable conformers (energy minima) and the transition states for their interconversion (saddle points). rsc.orglumenlearning.com

The rotation around the biphenyl C-C bond is known to have a relatively low energy barrier, allowing for interconversion between different twisted conformations at room temperature. ic.ac.uk The presence of substituents can alter this barrier. rsc.org Similarly, rotation around the bond linking the propene group can lead to different spatial arrangements of the chloro-allyl group relative to the biphenyl ring system. A detailed conformational analysis would involve scanning these rotational coordinates to locate all stable conformers and calculate their relative energies and the energy barriers for their interconversion. This information is crucial for understanding the molecule's dynamic behavior and how it might interact with other molecules. libretexts.orglumenlearning.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. mdpi.com This is typically done using the GIAO (Gauge-Including Atomic Orbital) method. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or specific intramolecular interactions not fully captured by the computational model. researchgate.net

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. tandfonline.com These calculations provide a set of normal modes, each with a specific frequency and intensity. The calculated vibrational spectrum can be compared with the experimental spectrum to assign the observed absorption bands to specific molecular motions, such as C-H stretches, C=C stretches of the phenyl rings and the propene unit, and the C-Cl stretch. tandfonline.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Predicted Range/Value (Illustrative) | Corresponding Molecular Motion |

| ¹H NMR Chemical Shift (alkenic) | 5.0 - 6.0 ppm | =CH₂ protons |

| ¹H NMR Chemical Shift (aromatic) | 7.2 - 7.8 ppm | Biphenyl protons |

| ¹³C NMR Chemical Shift (alkenic C-Cl) | 120 - 130 ppm | C-Cl carbon of the double bond |

| ¹³C NMR Chemical Shift (aromatic) | 125 - 145 ppm | Biphenyl carbons |

| IR Vibrational Frequency (C=C stretch) | 1600 - 1650 cm⁻¹ | Alkene and aromatic C=C stretching |

| IR Vibrational Frequency (C-Cl stretch) | 650 - 800 cm⁻¹ | C-Cl stretching |

Note: These are illustrative predictions based on typical values for similar functional groups. Accurate predictions require specific quantum chemical calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the reaction pathways of this compound, providing insights into its reactivity. This involves locating the transition state (TS) structures for a given reaction and calculating the activation energies. acs.org

For example, one could model the addition of a nucleophile to the double bond or substitution reactions. The process involves identifying the reactant and product structures and then using a transition state search algorithm to find the highest energy point along the lowest energy reaction path connecting them. The nature of the transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Once the energies of the reactants and the transition state are known, the activation energy (Ea) for the reaction can be calculated as the difference between these two energies. acs.org This provides a quantitative measure of the kinetic barrier of the reaction.

Theoretical calculations on the chlorination of allene (B1206475) have shown that chlorine atom addition is a barrierless process, leading to chemically activated radical intermediates. nist.govnist.gov Similar principles could apply to reactions involving the double bond of this compound. The study of related systems, such as the dehydrochlorination of chloro-phenylalkanes, has utilized DFT methods to investigate reaction mechanisms and transition state structures. nih.gov While specific studies on this compound are not prevalent, the established methodologies provide a clear framework for how its reactivity could be computationally explored.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are key to understanding reaction pathways.

A theoretical FMO analysis of this compound would likely reveal the distribution of its frontier orbitals. The HOMO is expected to be located primarily on the electron-rich biphenyl ring system, indicating its propensity to act as an electron donor in reactions. Conversely, the LUMO is likely to be centered on the chloro-substituted propene moiety, specifically at the C-Cl bond and the C=C double bond, highlighting these as the primary sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electronic properties of the biphenyl group and the chloro-alkene functionality would be computationally modeled to determine these energy levels.

Illustrative Frontier Molecular Orbital Data for this compound

The following table presents hypothetical FMO data that could be obtained from a density functional theory (DFT) calculation for this compound. Such data would be crucial for predicting its behavior in various chemical reactions.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| LUMO+1 | -0.5 | Biphenyl Ring (π*) |

| LUMO | -1.2 | C=C (π), C-Cl (σ)** |

| HOMO | -6.5 | Biphenyl Ring (π) |

| HOMO-1 | -7.1 | Biphenyl Ring (π) |

This table is for illustrative purposes only and does not represent experimentally verified data.

Solvent Effects on Reaction Mechanisms: Continuum and Explicit Solvation Models

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can simulate these effects in two primary ways: continuum and explicit solvation models.

Continuum Solvation Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is well-suited for studying the general effects of solvent polarity on the stability of reactants, products, and transition states. For a reaction involving this compound, a continuum model could predict how solvents of varying polarity might stabilize or destabilize charged intermediates, thereby influencing reaction pathways such as nucleophilic substitution at the allylic chloride.

Explicit Solvation Models provide a more detailed picture by including individual solvent molecules in the calculation. This method is computationally more demanding but can capture specific solute-solvent interactions like hydrogen bonding. For this compound, an explicit model could be used to study reactions in protic solvents, where hydrogen bonding to the chlorine atom could play a significant role in the reaction mechanism.

Hypothetical Solvation Energy Data for a Reaction Intermediate

This table illustrates how computational models could predict the effect of different solvents on the stability of a hypothetical carbocation intermediate formed from this compound.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) (Continuum Model) |

| n-Hexane | 1.9 | -15.2 |

| Dichloromethane (B109758) | 8.9 | -45.8 |

| Acetonitrile | 37.5 | -62.1 |

| Water | 78.4 | -75.3 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the electronic structure and reactivity of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. beilstein-journals.org MD simulations of this compound could provide valuable information on its conformational flexibility, particularly the rotation around the single bond connecting the two phenyl rings and the bond connecting the biphenyl moiety to the propene chain.

These simulations can also be used to study the interactions of the molecule with its environment, such as a solvent or a biological receptor. mdpi.com For instance, an MD simulation could model the diffusion of this compound in a solvent or its binding to an enzyme active site, providing insights into its transport properties and potential biological activity. mdpi.com

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) for this compound and its Analogs

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or selectivity. nih.govnih.gov While no specific QSRR/QSSR studies on this compound are available, such models could be developed for a series of its analogs.

To build a QSRR/QSSR model, a set of molecular descriptors would be calculated for each analog. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. These descriptors would then be statistically correlated with experimentally determined reactivity data (e.g., reaction rate constants). The resulting model could then be used to predict the reactivity of new, untested analogs of this compound.

Illustrative Descriptors for a QSRR Model of Biphenyl Propene Analogs

The following table provides examples of molecular descriptors that could be used in a QSRR study of analogs of this compound.

| Analog | HOMO Energy (eV) | Molecular Volume (ų) | LogP | Predicted Reactivity (log k) |

| Analog 1 | -6.4 | 250 | 5.2 | 1.5 |

| Analog 2 | -6.6 | 245 | 4.9 | 1.2 |

| Analog 3 | -6.3 | 260 | 5.5 | 1.8 |

| Analog 4 | -6.7 | 240 | 4.7 | 1.0 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Use in the Construction of Complex Natural Products

The structural framework of 3-(4-Biphenyl)-2-chloro-1-propene, particularly the biphenyl (B1667301) moiety connected to a reactive propene chain, serves as a valuable template in the synthesis of certain complex natural products. While direct, multi-step total syntheses employing this specific starting material are not extensively documented in mainstream literature, its structural elements are present in various naturally occurring compounds. Synthetic chemists can utilize this compound as a key intermediate to introduce the 4-biphenylmethyl group into a larger molecular scaffold.

The primary synthetic strategy involves the displacement of the allylic chlorine atom via nucleophilic substitution, a reaction that allows for the formation of new carbon-carbon or carbon-heteroatom bonds. This approach is particularly useful for building molecules that feature a quaternary carbon center adjacent to a biphenyl group. The reactivity of the vinylic chloride and the potential for transformations on the biphenyl rings further expand its utility in creating the complex and often sterically hindered structures found in nature.

Precursor for Advanced Organic Materials (e.g., Polymers, Liquid Crystals, Organic Light-Emitting Diodes)

The biphenyl unit is a well-established component in the design of advanced organic materials due to its rigid, planar structure which facilitates π-π stacking and imparts desirable thermal and electronic properties. The presence of this moiety in this compound makes it an attractive precursor for materials such as polymers, liquid crystals, and components for Organic Light-Emitting Diodes (OLEDs).

The alkene functionality of this compound allows it to act as a monomer in various polymerization reactions. The resulting polymers would incorporate the rigid biphenyl group as a pendant side chain, which can significantly influence the properties of the final material. For instance, polymers containing biphenyl groups are known to exhibit high glass transition temperatures, enhanced thermal stability, and specific optical properties.

The chlorine atom on the double bond can also influence the polymerization process and the properties of the resulting polymer. It can alter the reactivity of the monomer and provide a site for post-polymerization modification, allowing for the fine-tuning of the material's characteristics.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Initiator/Catalyst | Resulting Polymer Structure | Potential Properties |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Polystyrene-like backbone with pendant 4-biphenylmethyl-2-chloro groups | High thermal stability, specific refractive index |

| Cationic Polymerization | Lewis Acids (e.g., BF₃, AlCl₃) | Poly(1-chloro-2-(4-biphenylyl)methyl)ethylene) | Potentially high dielectric constant, thermal resistance |

| Ziegler-Natta Polymerization | TiCl₄/Al(C₂H₅)₂Cl | Stereoregular polymer with controlled tacticity | Enhanced mechanical strength, crystallinity |

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, to construct large, well-ordered structures. The extended π-system of the biphenyl group in this compound makes it an ideal candidate for building supramolecular assemblies.

This compound can serve as a foundational scaffold where the biphenyl unit drives the self-assembly process through π-stacking interactions. By modifying the molecule at its other reactive sites (the allylic position or the double bond), chemists can introduce other functional groups capable of forming specific non-covalent bonds, leading to the formation of complex, multi-dimensional structures like molecular cages, sheets, or helical arrays. These organized assemblies are of great interest for applications in molecular recognition, catalysis, and materials science.

Derivatization to Access Diverse Chemical Spaces

The true synthetic power of this compound lies in its capacity for derivatization. The presence of multiple distinct reactive sites allows for a wide range of chemical transformations, providing access to a diverse array of new compounds with potentially novel properties.

The chlorine atom in the allylic position is susceptible to nucleophilic substitution (SN2 or SN2' reactions), which is a cornerstone of its utility. This allows for the introduction of a vast array of functional groups.

Table 2: Examples of Allylic Functionalization Reactions

| Reagent/Nucleophile | Reaction Type | Product Class |

| R₂CuLi (Gilman reagent) | SN2' | Substituted biphenyl alkenes |

| NaN₃ (Sodium azide) | SN2 | Allylic azides |

| KCN (Potassium cyanide) | SN2 | Allylic nitriles |

| ROH/Base (Alcohols) | Williamson Ether Synthesis | Allylic ethers |

| RCOOH (Carboxylic acids) | Esterification | Allylic esters |

| R₂NH (Secondary amines) | Nucleophilic Substitution | Tertiary allylic amines |

These reactions demonstrate the ease with which the biphenylmethylpropene core can be elaborated, leading to precursors for pharmaceuticals, agrochemicals, and other fine chemicals.

The carbon-carbon double bond in this compound is another key site for chemical modification. It can undergo a variety of addition reactions, further expanding the molecular diversity that can be achieved from this single precursor.

The electronic nature of the double bond is influenced by the vinylic chlorine, which can affect the regioselectivity and stereoselectivity of these addition reactions.

Table 3: Representative Reactions of the Alkene Double Bond

| Reaction Type | Reagents | Resulting Functional Group |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide (Oxirane) |

| Dihydroxylation | OsO₄, KMnO₄ | Diol |

| Halogenation | Br₂, Cl₂ | Dihaloalkane |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alcohol |

| Cyclopropanation | Simmons-Smith (CH₂I₂/Zn-Cu) | Cyclopropane |

Through the selective and sequential functionalization of its allylic position and its alkene double bond, this compound solidifies its role as a powerful and versatile building block in modern organic synthesis.

Functionalization of the Biphenyl Ring System

The biphenyl moiety of This compound is susceptible to electrophilic aromatic substitution. The phenyl group attached to the main benzene (B151609) ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the ring to which it is attached. pearson.compearson.comorganicchemistrytutor.comyoutube.comyoutube.com The presence of the 2-chloro-1-propenyl substituent at the para position of the other ring will also influence the regioselectivity of these reactions. Based on established principles of electrophilic aromatic substitution on biphenyl systems, several functionalization reactions can be envisaged. youtube.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Biphenyl Ring of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group at the ortho or para positions of the unsubstituted phenyl ring. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen (Br or Cl) atom at the ortho or para positions of the unsubstituted phenyl ring. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl (-R) group at the ortho or para positions of the unsubstituted phenyl ring. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of an acyl (-COR) group at the ortho or para positions of the unsubstituted phenyl ring. |

These functionalization reactions would yield a series of new derivatives of This compound , each with modified electronic and steric properties. Such modifications can be crucial for tuning the molecule's characteristics for specific applications in materials science or medicinal chemistry. The resulting functionalized biphenyls can also serve as intermediates for further synthetic elaborations.

Application in Heterocyclic Chemistry

The reactive 2-chloro-1-propene moiety of This compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The allylic chloride and the vinyl double bond provide multiple reaction sites for cyclization reactions. While specific examples utilizing This compound are not documented in the literature, its structural features suggest its utility in forming heterocycles such as quinolines, furans, and pyrroles through established synthetic methodologies. rsc.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgyoutube.compharmaguideline.comorganic-chemistry.org

Below are hypothetical applications of This compound in the synthesis of different heterocyclic systems. These are based on known reactions of structurally similar allylic and vinyl chlorides.

Table 2: Potential Applications of this compound in Heterocyclic Synthesis

| Heterocycle | Proposed Reaction Type | Reagents and Catalysts | Description |

| Quinoline (B57606) Derivatives | Condensation and Cyclization | Aniline (B41778) derivatives, Palladium or Iron catalyst | Reaction with an aniline derivative could proceed via an initial N-alkylation followed by an intramolecular Heck-type coupling to form the quinoline ring system. rsc.orgorganic-chemistry.orgacs.orgyoutube.comiipseries.org |

| Furan Derivatives | Paal-Knorr Synthesis Analogue | 1,3-Dicarbonyl compounds, Base | Reaction with the enolate of a 1,3-dicarbonyl compound could lead to the formation of a 1,4-dicarbonyl intermediate, which upon acid-catalyzed cyclization and dehydration would yield a polysubstituted furan. organic-chemistry.orgpharmaguideline.comorganic-chemistry.orgmdpi.comyoutube.com |

| Pyrrole (B145914) Derivatives | [3+2] Cycloaddition or Multistep Synthesis | Tosylmethyl isocyanide (TosMIC) and a base, or reaction with primary amines followed by cyclization. | A [3+2] cycloaddition with TosMIC could provide a direct route to substituted pyrroles. Alternatively, reaction with a primary amine followed by intramolecular cyclization and aromatization could also yield pyrrole derivatives. organic-chemistry.orgacs.orgyoutube.comacs.orgnih.gov |

The synthesis of these heterocyclic scaffolds appended with a biphenyl group is of significant interest due to the prevalence of such structures in pharmacologically active compounds and functional materials. The biphenyl moiety can impart desirable properties such as increased thermal stability, modified solubility, and specific biological activities. The hypothetical routes outlined above demonstrate the potential of This compound as a versatile building block in the construction of complex heterocyclic systems.

Future Directions and Emerging Research Perspectives for 3 4 Biphenyl 2 Chloro 1 Propene

Development of More Sustainable and Efficient Synthetic Routes

Future research will likely focus on developing greener and more efficient methods for the synthesis of 3-(4-biphenyl)-2-chloro-1-propene, moving away from classical, often harsh, reaction conditions.

Green Chemistry Approaches: The principles of green chemistry can be applied to the synthesis of this compound. For instance, the direct use of allylic alcohols, which are more environmentally benign precursors than their halide counterparts, is a promising avenue. rsc.org Research into metal-free catalytic systems, such as those employing deep eutectic solvents (DESs), could provide a sustainable alternative for the alkylation of amines and other nucleophiles with allylic alcohols. rsc.org A potential sustainable route could involve the biocatalytic synthesis of the corresponding chiral biphenyl (B1667301) propenol, followed by a green chlorination step. magtech.com.cnnih.gov

Improving Existing Methods: Established methods for biphenyl synthesis, such as the Suzuki-Miyaura and Negishi cross-coupling reactions, could be made more sustainable. nih.govresearchgate.net This can be achieved through the use of more efficient and recyclable catalysts, such as palladium nanoparticles supported on materials like graphene oxide. rsc.org The development of catalytic systems that operate under milder conditions, in aqueous media, or with lower catalyst loadings would significantly improve the environmental footprint of the synthesis. researchgate.net

Illustrative Sustainable Synthetic Approaches:

| Approach | Precursors | Catalyst/Conditions | Potential Advantages |

| Biocatalytic Asymmetric Reduction | 4-Biphenyl propenone | Ketoreductases (KREDs), whole-cell biocatalysts | High enantioselectivity, mild conditions, reduced waste. mdpi.comnih.gov |

| Direct Allylic Alcohol Conversion | 3-(4-Biphenyl)-1-propen-2-ol | Deep Eutectic Solvents (e.g., Choline Chloride/Lactic Acid) | Metal-free, mild conditions, use of sustainable solvents. rsc.org |

| Improved Cross-Coupling | 4-Bromobiphenyl, 2-chloro-1-propene boronic acid derivative | Pd nanoparticles on a solid support | Catalyst recyclability, potentially lower catalyst loading. rsc.org |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The allylic chloride moiety in this compound is a versatile functional group that can participate in a wide range of transformations. Future research will undoubtedly explore new reactivity patterns and catalytic methods to functionalize this molecule.

Palladium-Catalyzed Allylic Substitution: Palladium-catalyzed allylic substitution is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Future work could involve the enantioselective substitution of the chloride with a variety of nucleophiles, leading to a diverse range of chiral biphenyl derivatives. The use of unactivated allylic substrates in these reactions is a growing trend, which could be extended to the corresponding alcohol or ether of this compound. acs.org

C-H Functionalization: Direct C-H functionalization of the biphenyl ring or the allylic position offers an atom-economical way to build molecular complexity. acs.org Bimetallic catalysts have shown promise in directing site selectivity in C-H functionalization reactions, which could be applied to selectively functionalize either the aromatic or allylic C-H bonds of the title compound. nih.gov

Selenium-π-Acid Catalysis: Selenium-π-acid catalysis is an emerging strategy for the regiocontrolled functionalization of internal alkenes. nih.gov This could be a powerful method for introducing new functional groups at the allylic position of this compound with high selectivity.

Integration into Flow Chemistry and Automation Platforms

The integration of the synthesis and reactions of this compound into flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable chemical production.

In-Situ Generation of Reagents: Grignard reagents, which could be used to synthesize the biphenyl precursor, are often challenging to handle on a large scale due to their exothermic formation and sensitivity to air and moisture. mt.com Continuous flow protocols allow for the in-situ production of Grignard reagents, overcoming these challenges and enabling safer and more controlled reactions. vapourtec.com This approach could be adapted for the synthesis of biphenyl-containing Grignard reagents for subsequent reactions.

Tandem Reactions in Flow: Flow chemistry is particularly well-suited for tandem reactions, where the product of one reaction is immediately used as the substrate for the next. nih.gov A flow setup could be designed for the synthesis of this compound followed by an immediate in-line functionalization, such as a nucleophilic substitution or a cross-coupling reaction. This would streamline the synthesis of derivatives and reduce the need for intermediate purification steps.

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions, understand reaction mechanisms, and ensure safety, advanced in-situ spectroscopic monitoring techniques are invaluable.

Real-Time Reaction Analysis: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can be used for the real-time monitoring of reactions involving this compound. mt.comacs.org For example, in a Grignard reaction to form a biphenyl precursor, in-situ spectroscopy can track the consumption of starting materials and the formation of the Grignard reagent, providing crucial information about reaction initiation and completion. mt.comacs.org

Monitoring of Intermediates: In-situ spectroscopy is particularly powerful for detecting transient and unstable intermediates that may not be observable through traditional offline analysis. This can provide deep mechanistic insights into the reactions of this compound, such as the formation of organometallic intermediates in cross-coupling reactions.

Synergistic Approaches: Combining Experimental and Computational Studies

The combination of experimental work with computational modeling offers a powerful synergistic approach to understanding and predicting the behavior of this compound.

Understanding Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule, providing insights into its reactivity. nih.gov For example, computational studies on related allylic chlorides have helped to explain their enhanced reactivity in SN2 reactions. nih.gov Similar studies on this compound could predict its reactivity towards different nucleophiles and guide the design of selective reactions.

Elucidating Reaction Mechanisms: Computational modeling is instrumental in elucidating complex reaction mechanisms, such as those in synergistic catalysis. For instance, in a Cu/Pd-catalyzed borylative coupling, DFT calculations can help to understand the roles of each catalyst and the key steps that determine the reaction's regio- and stereoselectivity. acs.org This approach could be applied to new catalytic transformations of this compound to accelerate the discovery and optimization of new reactions.

Design of New Chemical Entities with Tuned Reactivity and Selectivity

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. bohrium.commdpi.com this compound serves as a versatile building block for the design of new chemical entities with tailored properties.

Ligand Development: The biphenyl moiety is a core component of many important chiral ligands used in asymmetric catalysis. nih.gov By functionalizing the allylic position of this compound, new classes of biphenyl-based ligands with tunable steric and electronic properties could be developed. These new ligands could then be applied in a variety of asymmetric transformations.

Synthesis of Bioactive Molecules: The biphenyl structural motif is found in numerous drugs. bohrium.commdpi.com The reactivity of the allylic chloride in this compound allows for the introduction of various pharmacophores, enabling the synthesis of libraries of new compounds for biological screening. For example, new dual inhibitors of acetylcholinesterase and butyrylcholinesterase have been developed based on a biphenyl scaffold. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Biphenyl)-2-chloro-1-propene?

The compound can be synthesized via a Wittig reaction using 4-biphenylcarbaldehyde and allyl chloride in the presence of a strong base (e.g., potassium tert-butoxide). The reaction proceeds via ylide formation, followed by alkene generation. Purification typically involves column chromatography or recrystallization to isolate the product . Optimization for scale-up may include continuous flow reactors or temperature-controlled conditions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : To identify proton environments (e.g., vinyl chloride protons at δ 5.5–6.5 ppm) and biphenyl aromatic signals.

- IR Spectroscopy : Confirms C-Cl (~550–600 cm⁻¹) and alkene C=C (~1600–1680 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Determines molecular weight (e.g., EI-MS for [M]⁺ peaks) and fragmentation patterns .

Q. What are the common substitution reactions involving the chloro group in this compound?

The chloro group undergoes nucleophilic substitution with reagents like NaOH (to form hydroxy derivatives) or amines (to generate amino analogs). Reaction conditions (e.g., polar solvents, elevated temperatures) influence regioselectivity. Competing elimination reactions may occur, requiring careful pH and temperature control .

Advanced Research Questions

Q. How can computational chemistry predict reactivity trends for substitutions at the chloro group?

Density Functional Theory (DFT) calculations model transition states and intermediates to predict activation barriers. For example, comparing energy profiles for SN2 vs. SN1 mechanisms in biphenyl-substituted alkenes can guide experimental design. Studies on analogous halogenated alkenes show chloro groups exhibit slower substitution kinetics than bromo analogs due to lower leaving-group ability .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?

- Kinetic Analysis : Use in-situ monitoring (e.g., ReactIR) to track intermediate formation and optimize reaction time.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like phase-transfer catalysts improve biphasic reactions.

- Byproduct Identification : LC-MS or GC-MS detects side products (e.g., elimination-derived alkenes), informing stoichiometric adjustments .

Q. How does the biphenyl moiety influence photochemical or catalytic properties?

The biphenyl group enhances π-π stacking interactions, which are critical in photochemical dimerization (e.g., [2+2] cycloadditions under UV light) or catalysis (e.g., stabilizing transition-metal complexes). Structural analogs like 1,3-bis(4-biphenyl)cyclobutane demonstrate tunable photoluminescence, suggesting applications in optoelectronic materials .

Q. What advanced analytical methods address spectral overlap in characterizing derivatives?

Q. How does electronic modulation by the biphenyl group affect electrophilic addition reactions?

The electron-donating biphenyl group increases electron density at the alkene, accelerating electrophilic additions (e.g., bromination or epoxidation). Comparative studies with 3-(4-Chlorophenyl)-2-chloro-1-propene show biphenyl derivatives exhibit 20–30% faster reaction rates with mCPBA due to enhanced nucleophilicity .

Methodological Notes

- Data Contradictions : Bromo analogs (e.g., 3-(4-Bromophenyl)-2-chloro-1-propene) show higher reactivity in substitutions than chloro derivatives, necessitating adjusted reaction times .

- Safety Considerations : Chlorinated intermediates may require handling under inert atmospheres to prevent hydrolysis or oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.